![molecular formula C19H20N2O3S B2418785 N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-39-1](/img/structure/B2418785.png)

N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

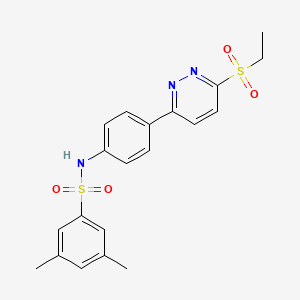

“N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound with the molecular formula C19H20N2O3S and a molecular weight of 356.44 . It is not intended for human or veterinary use and is available for research use only.

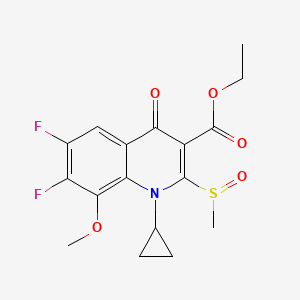

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group at the 8-position and a 4-methylbenzyl group . The exact 3D conformation and intermolecular interactions would require further computational or experimental studies.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.44 . More specific properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results and would likely require experimental determination.Aplicaciones Científicas De Investigación

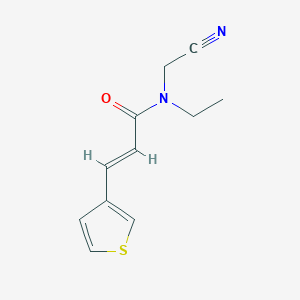

Medicinal Chemistry

The compound is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .

Anticancer Activity

Quinoline derivatives, which this compound is a part of, have been found to exhibit anticancer activity .

Antioxidant Activity

Quinoline derivatives also show antioxidant properties .

Anti-inflammatory Activity

These compounds have been used for their anti-inflammatory effects .

Antimalarial Activity

Quinoline derivatives have been used in the treatment of malaria .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .

Antituberculosis Activity

These compounds have also been found to have antituberculosis properties .

Industrial Chemistry

Apart from medicinal applications, this compound also has various applications in synthetic organic chemistry as well as in the field of industrial chemistry .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. It is not intended for human or veterinary use.

Direcciones Futuras

While specific future directions for this compound are not provided in the search results, compounds with similar structures, such as quinoline-8-sulfonamides, have been studied for their potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This suggests that this compound could also have potential applications in cancer treatment.

Mecanismo De Acción

Target of Action

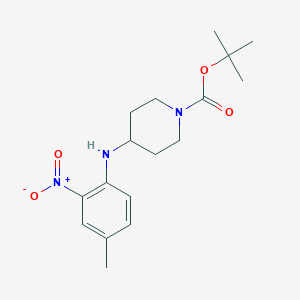

The primary target of this compound, also known as N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is the M2 isoform of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, which is essential for bacterial growth . This leads to a decrease in bacterial multiplication, making the compound bacteriostatic rather than bactericidal .

Pharmacokinetics

Sulfonamides, the class of drugs to which this compound belongs, are generally well absorbed orally .

Result of Action

The compound’s action results in a reduction in bacterial multiplication due to the inhibition of folic acid synthesis . This leads to a decrease in the growth and proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-2-4-14(5-3-13)12-20-25(23,24)17-10-15-6-7-18(22)21-9-8-16(11-17)19(15)21/h2-5,10-11,20H,6-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLICLKYURMHCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2418704.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)

![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2418715.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)